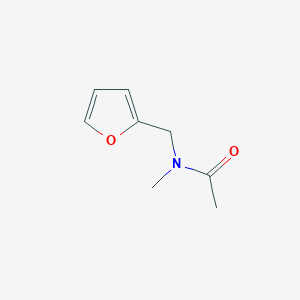
N-(3-fluorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as FPA and belongs to the class of benzazepine derivatives.
Mecanismo De Acción
The exact mechanism of action of FPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitter systems in the brain. FPA has been shown to increase the levels of serotonin and dopamine in the brain, which are known to play a role in the regulation of mood, emotion, and pain perception.
Biochemical and Physiological Effects:
FPA has been shown to exhibit potent analgesic and anti-inflammatory activities in animal models. It has also been shown to modulate the activity of certain neurotransmitter systems in the brain, such as the serotonin and dopamine systems. FPA has been investigated for its potential as a treatment for depression and anxiety disorders due to its ability to modulate these neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPA is its potent pharmacological activity. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of FPA is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Direcciones Futuras
There are several future directions for the study of FPA. One potential direction is the development of new drugs for the treatment of depression and anxiety disorders based on the pharmacological activity of FPA. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of FPA. This could lead to the development of more potent and selective drugs based on FPA. Additionally, the synthesis of novel derivatives of FPA could lead to the discovery of new drugs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of FPA involves the condensation of 3-fluoroaniline and 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure FPA.
Aplicaciones Científicas De Investigación
FPA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory activities in animal models. FPA has also been investigated for its potential as a treatment for depression and anxiety disorders. Its ability to modulate the serotonin and dopamine neurotransmitter systems in the brain makes it a promising candidate for the development of new antidepressant and anxiolytic drugs.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-7-4-8-15(11-14)20-17(22)12-21-16-9-2-1-5-13(16)6-3-10-18(21)23/h1-2,4-5,7-9,11H,3,6,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNURVUBWPHVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)

![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)



